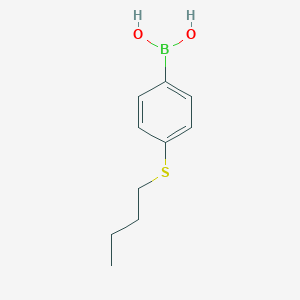
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol
Vue d'ensemble
Description
“2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol” is a chemical compound with the molecular formula C12H7F3O . It is a derivative of ethanol where one hydrogen atom is replaced by a naphthalen-1-yl group and three hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol” consists of a naphthalen-1-yl group attached to a trifluoroethanol group . The presence of the three fluorine atoms makes the molecule highly electronegative, which can influence its reactivity .Applications De Recherche Scientifique
Optical Resolution and Enantioselectivity
- The optical resolution of 2,2,2-Trifluoro-1-(naphthyl)ethanols (TFNEs) can be achieved by lipase-catalyzed enantioselective acetylation, with S-acetates and R-alcohols being obtained. Lipases exhibit high enantioselectivity for certain TFNEs but low for others, indicating potential applications in stereoselective synthesis (Kato et al., 1995).
Kinetic Resolution via Acylation
- Kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as a catalyst has been explored. This method is applicable in the preparation of enantiomerically pure 2,2,2-trifluoro-1-aryl ethanol, highlighting its utility in chiral chemistry (Qing Xu et al., 2009).
Silylation Studies
- Studies on the silylation of secondary alcohols like 1-(naphthalen-1-yl)ethanol provide insights into the reactivity and selectivity principles, relevant in organic synthesis and chemical modifications (Patschinski & Zipse, 2015).
Enantiomeric Separation
- Direct enantiomeric resolution of racemic 1-(naphthalen-1-yl)ethanol derivatives has been achieved using chromatographic techniques, which is significant for separating and studying chiral molecules (Karakurt et al., 2012).
Photophysical Behavior Studies
- Photophysical studies of probes in mixtures containing 2,2,2-trifluoroethanol provide insights into solvent effects on emission properties, relevant in biological and chemical sensor applications (Cerezo et al., 2001).
Biocatalytic Applications
- Biocatalytic asymmetric synthesis of (R)-2-bromo-1-(naphthalen-2-yl)ethanol demonstrates the potential of biocatalysis in producing enantiomerically pure forms of chemical compounds, relevant in pharmaceuticals (Taşdemir et al., 2020).
Applications in Material Science
- The use of metal-organic frameworks for separating mixtures involving naphthalene highlights applications in material separation and purification (Liu et al., 2011).
Antibacterial Studies
- Antibacterial studies involving 2-(naphthalene-2-yl)-2-(naphthalene-2ylamino) acetonitrile ligand, derived from naphthalene derivatives, showcase the potential in medical and antibacterial applications (Al-amery, 2016).
Fuel Additive Research
- The effect of naphthalene addition to ethanol in combustion processes provides insights into fuel efficiency and emission control (Feser et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-naphthalen-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATZWCVDALBRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450501 | |
| Record name | 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol | |
CAS RN |
17556-44-4 | |
| Record name | 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



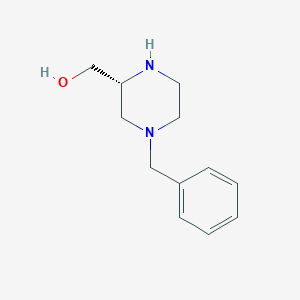

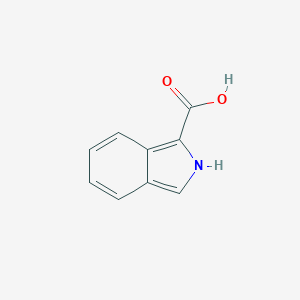

![Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B180644.png)
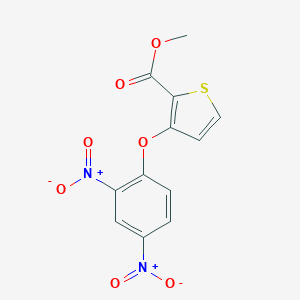

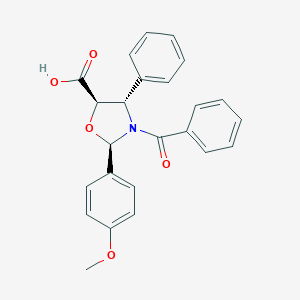
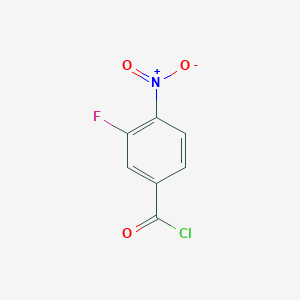

![2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B180656.png)
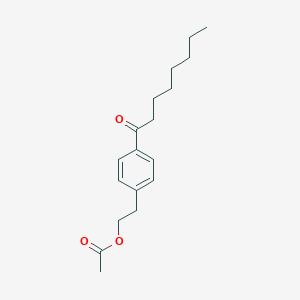
![4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene](/img/structure/B180662.png)
